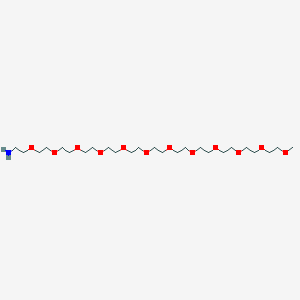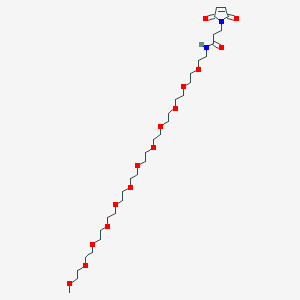
m-PEG8-NHS-Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG8-NHS ester, also known as methyl-polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and drug delivery systems. It consists of an eight-unit polyethylene glycol (PEG) chain terminated with a succinimidyl ester group. The succinimidyl ester group is highly reactive towards primary amines, making it an excellent choice for labeling proteins, peptides, and other amine-containing molecules. The PEG chain enhances the solubility and stability of the conjugated molecules in aqueous media .
Wissenschaftliche Forschungsanwendungen
m-PEG8-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Drug Delivery: The compound is employed in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug. .
Surface Modification: m-PEG8-NHS ester is used to modify the surface of nanoparticles, enhancing their biocompatibility and reducing non-specific binding in biological systems.
Wirkmechanismus
Target of Action
The primary targets of m-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems and play crucial roles in various biochemical processes.
Mode of Action
m-PEG8-NHS ester contains an NHS ester group that is highly reactive with primary amines. This reactivity allows m-PEG8-NHS ester to form covalent bonds with its targets, effectively labeling them . The formation of these bonds is irreversible, leading to permanent modification of the target molecules .
Biochemical Pathways
The action of m-PEG8-NHS ester primarily affects the biochemical pathways involving its target molecules. By labeling primary amines, m-PEG8-NHS ester can alter the properties of proteins and other molecules, potentially affecting their roles in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of m-PEG8-NHS ester are largely determined by its physicochemical properties. It is soluble in DMSO, DCM, and DMF , which can affect its distribution and elimination in the body.
Result of Action
The result of m-PEG8-NHS ester’s action is the labeling of primary amines on target molecules. This labeling can lead to changes in the properties of the target molecules, such as increased solubility in aqueous media . The hydrophilic PEG spacer in m-PEG8-NHS ester can also reduce the aggregation of labeled proteins stored in solution .
Action Environment
The action of m-PEG8-NHS ester can be influenced by various environmental factors. For instance, the reactivity of the NHS ester group is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the stability and efficacy of m-PEG8-NHS ester can be affected by temperature, as it is typically stored at -20°C .
Biochemische Analyse
Biochemical Properties
m-PEG8-NHS ester plays a crucial role in biochemical reactions, particularly in the labeling of primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the m-PEG8-NHS ester reacts with these amines to form stable, irreversible amide bonds .
Cellular Effects
The hydrophilic PEG spacer in m-PEG8-NHS ester can enhance the solubility of proteins and other biomolecules in aqueous media . This can influence cell function by affecting the bioavailability and activity of these molecules within the cell.
Molecular Mechanism
The NHS ester group in m-PEG8-NHS ester reacts with primary amines in proteins and other biomolecules to form stable, irreversible amide bonds . This reaction can lead to changes in the activity of these molecules, potentially influencing processes such as enzyme activity and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-NHS ester involves the reaction of polyethylene glycol with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product. The reaction conditions typically involve dissolving the reactants in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and stirring at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of m-PEG8-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The succinimidyl ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
The common reagents used in the reactions involving m-PEG8-NHS ester include primary amines, such as lysine residues in proteins or amine-modified oligonucleotides. The reaction conditions usually involve dissolving the m-PEG8-NHS ester and the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS), and incubating at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of m-PEG8-NHS ester are PEGylated molecules, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .
Vergleich Mit ähnlichen Verbindungen
m-PEG8-NHS ester is unique in its ability to form stable amide bonds with primary amines under mild conditions. Similar compounds include:
m-PEG4-NHS ester: Contains a shorter PEG chain, resulting in lower solubility and stability compared to m-PEG8-NHS ester.
m-PEG12-NHS ester: Contains a longer PEG chain, providing higher solubility and stability but may result in increased steric hindrance.
m-PEG-NHS ester: General term for PEGylated NHS esters with varying chain lengths, each offering different solubility and stability properties.
m-PEG8-NHS ester strikes a balance between solubility, stability, and reactivity, making it a versatile choice for various applications in scientific research and industry .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZNTYBFTKFSMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679824 |
Source


|
| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-90-3 |
Source


|
| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














